3-(Trifluoromethyl)benzofuran-5-carbonitrile
Description
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Properties
IUPAC Name |
3-(trifluoromethyl)-1-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFFUZBTMJMKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
3-(Trifluoromethyl)benzofuran-5-carbonitrile has a unique chemical structure characterized by the presence of a trifluoromethyl group and a nitrile functional group. The molecular formula is C11H6F3N, and its structural formula can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of benzofuran exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a promising therapeutic index.
The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. This compound may target proteins involved in the regulation of apoptosis and cell cycle progression.
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
- Lung Cancer Models : In xenograft models, administration of this compound resulted in significant tumor regression compared to control groups, highlighting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. Research indicates that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with protein synthesis.
Data Table: Biological Activity Summary
| Activity Type | Model/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer (MCF-7) | Breast Cancer | 5.0 | Induction of apoptosis |
| Anticancer (A549) | Lung Cancer | 4.5 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 12.0 | Disruption of cell membrane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
